molecular formula C6H11Br B13501969 rac-(1R,2S)-1-bromo-2-methylcyclopentane, cis

rac-(1R,2S)-1-bromo-2-methylcyclopentane, cis

Cat. No.: B13501969
M. Wt: 163.06 g/mol
InChI Key: PBTRPYSJSYFLRJ-RITPCOANSA-N
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Description

Rac-(1R,2S)-1-bromo-2-methylcyclopentane, cis is a stereoisomer of a brominated cyclopentane derivative. This compound is characterized by the presence of a bromine atom and a methyl group attached to a cyclopentane ring in a specific stereochemical configuration. The “rac” prefix indicates that the compound is a racemic mixture, containing equal amounts of both enantiomers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2S)-1-bromo-2-methylcyclopentane, cis typically involves the bromination of 2-methylcyclopentane. One common method is the free radical bromination, where 2-methylcyclopentane is treated with bromine in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under ultraviolet light. The reaction proceeds via a radical mechanism, leading to the formation of the desired brominated product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and concentration, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Rac-(1R,2S)-1-bromo-2-methylcyclopentane, cis undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes, typically in the presence of a strong base like potassium tert-butoxide.

    Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form hydrocarbons.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous solution, potassium cyanide (KCN) in ethanol.

    Elimination Reactions: Potassium tert-butoxide (t-BuOK) in tert-butanol.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether.

Major Products Formed

    Nucleophilic Substitution: Formation of 2-methylcyclopentanol, 2-methylcyclopentanenitrile.

    Elimination Reactions: Formation of 1-methylcyclopentene.

    Oxidation: Formation of 2-methylcyclopentanone.

    Reduction: Formation of 2-methylcyclopentane.

Scientific Research Applications

Rac-(1R,2S)-1-bromo-2-methylcyclopentane, cis has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules. It serves as a model compound for studying stereochemical effects in chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(1R,2S)-1-bromo-2-methylcyclopentane, cis involves its interaction with various molecular targets depending on the type of reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, leading to the formation of a new chemical bond. In elimination reactions, the compound loses a hydrogen atom and a bromine atom, forming a double bond in the process.

Comparison with Similar Compounds

Rac-(1R,2S)-1-bromo-2-methylcyclopentane, cis can be compared with other brominated cyclopentane derivatives, such as:

    1-bromo-2-methylcyclopentane: Lacks the stereochemical specificity of the racemic mixture.

    1-bromo-3-methylcyclopentane: Has the bromine and methyl groups in different positions on the cyclopentane ring.

    1-bromo-2-ethylcyclopentane: Contains an ethyl group instead of a methyl group.

The uniqueness of this compound lies in its specific stereochemical configuration, which can significantly influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C6H11Br

Molecular Weight

163.06 g/mol

IUPAC Name

(1S,2R)-1-bromo-2-methylcyclopentane

InChI

InChI=1S/C6H11Br/c1-5-3-2-4-6(5)7/h5-6H,2-4H2,1H3/t5-,6+/m1/s1

InChI Key

PBTRPYSJSYFLRJ-RITPCOANSA-N

Isomeric SMILES

C[C@@H]1CCC[C@@H]1Br

Canonical SMILES

CC1CCCC1Br

Origin of Product

United States

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